molecular formula C23H25NO8 B601460 2-Acetyl-2-decarbamoyldoxycycline CAS No. 122861-53-4

2-Acetyl-2-decarbamoyldoxycycline

Cat. No. B601460
M. Wt: 443.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetyl-2-decarbamoyldoxycycline” is a compound with the molecular formula C23H25NO8 . It is a synthetic derivative of oxytetracycline . It is also known as Doxycycline Hyclate Impurity F .


Molecular Structure Analysis

The molecular structure of “2-Acetyl-2-decarbamoyldoxycycline” is characterized by 6 defined stereocentres . The IUPAC name for this compound is (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione .


Physical And Chemical Properties Analysis

The compound has an average mass of 443.447 Da and a monoisotopic mass of 443.158020 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 711.0±60.0 °C at 760 mmHg, and a flash point of 383.8±32.9 °C . It has 9 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Identification and Activity Against Bacteria : ADOTC, a major impurity in oxytetracycline production, has been isolated and identified using preparative HPLC, NMR, and MS-MS techniques. It exhibits only 3% of the antimicrobial potency of oxytetracycline against activated sludge bacteria and shows no activity against tetracycline-resistant bacteria, suggesting a mode of action similar to oxytetracycline (Lykkeberg et al., 2004).

  • Effects on Mitochondrial Function : Tetracyclines, including doxycycline, a compound related to ADOTC, have been shown to disturb mitochondrial function across a range of eukaryotic models, including cell types, worms, flies, mice, and plants. These findings highlight the need for caution in their extensive use in biomedical research and livestock due to potential downstream impacts on the environment and human health (Moullan et al., 2015).

  • Impact on Gene Expression and Cellular Metabolism : Doxycycline has been reported to change gene expression patterns and shift metabolism towards a more glycolytic phenotype in human cell lines. This indicates that concentrations commonly used in inducible systems can have confounding effects on experimental results (Ahler et al., 2013).

  • Inhibition of Matrix Metalloproteinases (MMPs) : Doxycycline, a related tetracycline, has been shown to inhibit both the activity and synthesis of MMPs in human endothelial cells, demonstrating a specific regulation of MMPs which may have implications in angiogenesis and related diseases (Hanemaaijer et al., 1998).

properties

IUPAC Name

(1S,4aR,11R,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPMTRBUFCUCRC-ACDFWTBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101449
Record name (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-2-decarbamoyldoxycycline

CAS RN

122861-53-4
Record name 2-Acetyl-2-decarbamoyldoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-2-DECARBAMOYLDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXY6C0J4ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
R Carvalho Feitosa, J Souza Ribeiro Costa… - Pharmaceutics, 2023 - mdpi.com
… material are 6-epidoxycycline (6-EDX), metacycline (MTC), 4-epidoxycycline (4-EDX), 4-epi-6-epidoxycycline (4,6-EDX), oxytetracycline (OTC), and 2-acetyl-2-decarbamoyldoxycycline. …
Number of citations: 1 www.mdpi.com
N Bah-Traore - 2012 - bonndoc.ulb.uni-bonn.de
The circulation of substandard medicines remains a serious problem in the resource limited countries like Sub-Saharan Africa, where most of the drugs available are imported. …
Number of citations: 5 bonndoc.ulb.uni-bonn.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.